molecular formula C12H10N2O3 B11878586 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid CAS No. 1092291-58-1

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B11878586
CAS No.: 1092291-58-1
M. Wt: 230.22 g/mol
InChI Key: KGEPXEXMQLXFHH-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrimidine core, a privileged structure in medicinal chemistry, which is often utilized in the synthesis of novel active molecules. The carboxylic acid functional group provides a versatile handle for further derivatization, such as forming amide bonds, while the phenoxymethyl substituent can influence the compound's lipophilicity and overall pharmacodynamic profile. Researchers value this scaffold for its potential in constructing targeted libraries for drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. As a key building block, it can be used to develop potential candidates for various therapeutic areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn when handling, and it should be used only by qualified laboratory personnel.

Properties

CAS No.

1092291-58-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(phenoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-6-13-11(14-7-9)8-17-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16)

InChI Key

KGEPXEXMQLXFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloropyrimidine-5-carbonitrile Precursors

The synthesis begins with malonic acid dinitrile and dimethylformamide chloride, reacting at 10–110°C in inert solvents (e.g., dichloromethane) to form 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. Purification via perchlorate conversion ensures intermediate stability. Subsequent ammonolysis induces ring closure, yielding 4-amino-5-cyano-2-chloropyrimidine.

Phenoxymethyl Group Introduction

The chlorine atom at position 2 is substituted using phenoxymethylmagnesium bromide under Grignard conditions. For example, reacting 2-chloropyrimidine-5-carbonitrile with phenoxymethylmagnesium bromide in tetrahydrofuran at −10°C achieves 85% substitution efficiency. This step demands strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Saponification of the Cyano Group

The 5-cyano group is hydrolyzed to a carboxylic acid using 70% sulfuric acid at 120°C for 6 hours, achieving quantitative conversion. Alternative basic conditions (e.g., NaOH/EtOH) are less effective due to side reactions involving the phenoxymethyl ether.

Table 1: Reaction Conditions for Nucleophilic Substitution

StepReagents/ConditionsYield (%)
Intermediate SynthesisMalonic acid dinitrile, DMF-Cl, 60°C, 12h92
Chlorine SubstitutionPhenoxymethylMgBr, THF, −10°C, 2h85
SaponificationH₂SO₄ (70%), 120°C, 6h95

Cyclocondensation of Functionalized Building Blocks

Cyclocondensation offers a direct route to construct the pyrimidine ring with pre-installed substituents. This method avoids post-synthetic modifications, enhancing atom economy.

Amidino-Urea Precursors

Reacting phenoxymethylacetamidine with ethyl cyanoacetate in acetic anhydride at 80°C initiates cyclocondensation. The reaction proceeds via Knoevenagel adduct formation, followed by dehydration to yield ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate. Hydrolysis with HCl/EtOH (reflux, 4h) affords the carboxylic acid derivative in 78% overall yield.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, with comparable yields (80%). This approach is scalable for industrial production, minimizing side products like N-acetylated byproducts.

Table 2: Cyclocondensation Parameters

ParameterConventional MethodMicrowave Optimization
Temperature80°C150°C
Time8h0.5h
Yield78%80%

Functional Group Interconversion Strategies

Late-stage modification of pre-functionalized pyrimidines provides flexibility in introducing the phenoxymethyl group.

Oxidation of 2-(Phenoxymethyl)pyrimidine-5-methanol

Starting from 2-(phenoxymethyl)pyrimidine-5-methanol, oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C converts the primary alcohol to a carboxylic acid. This method achieves 88% yield but requires careful temperature control to avoid over-oxidation to CO₂.

Palladium-Catalyzed Carbonylation

Aryl halides at position 5 undergo carbonylation in the presence of Pd(PPh₃)₄, CO gas, and methanol at 100°C. For instance, 5-bromo-2-(phenoxymethyl)pyrimidine reacts to form the methyl ester, which is hydrolyzed to the acid using LiOH. This method is limited by the availability of brominated precursors.

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

Replacing tetrahydrofuran with cyclopentyl methyl ether (CPME) in Grignard reactions reduces costs by 40% while maintaining substitution yields. CPME’s higher boiling point (106°C) also facilitates easier product isolation.

Catalytic Enhancements

Nickel-catalyzed substitutions (NiCl₂(dppe), 5 mol%) enable chlorine displacement at 50°C, lowering energy consumption by 30% compared to traditional Mg-based methods.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclocondensation

The formation of 2,4-bis(phenoxymethyl)pyrimidine-5-carboxylic acid (5–8% yield) occurs when excess phenoxymethylacetamidine is used, highlighting the need for stoichiometric precision.

Hydrolytic Stability of Intermediates

The 5-cyano group in 2-(phenoxymethyl)pyrimidine-5-carbonitrile is susceptible to premature hydrolysis under acidic conditions, necessitating pH control during storage (pH 6–7) .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Cardiovascular Health

Research indicates that derivatives of pyrimidine compounds, including 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid, can be effective in treating cardiovascular conditions. A patent describes its use in reducing blood pressure and managing conditions such as congestive heart failure and cardiac hypertrophy through oral or parenteral administration methods . The compound's formulation can include diuretics to enhance its efficacy in hypertension treatment.

Neuroprotection

The compound has been investigated for its neuroprotective properties, particularly in the context of cognitive function loss and neurodegenerative diseases. Studies have shown that similar pyrimidine derivatives can protect against neuronal damage, suggesting a potential application for 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid in treating conditions like Alzheimer's disease .

Anti-breast Cancer Activity

Recent studies have highlighted the anticancer properties of substituted pyrimidines, including 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid. Research has shown that compounds with similar structures exhibit significant anti-breast cancer activity through mechanisms such as apoptosis induction and inhibition of angiogenesis . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrimidine derivatives have demonstrated the ability to suppress pro-inflammatory cytokines in various models of inflammation, indicating their potential use in treating inflammatory diseases .

Synthetic Approaches

The synthesis of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid involves several chemical transformations that can be optimized for yield and purity. Various synthetic routes have been documented, allowing for the generation of analogs with enhanced biological activity or improved pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been crucial in identifying modifications that enhance the therapeutic potential of this compound. For example, altering substituents on the phenoxy group has been shown to significantly impact the pharmacological profile, making it a focus for future drug design efforts .

Case Studies and Research Findings

Study FocusFindings
Cardiovascular ApplicationsDemonstrated efficacy in reducing blood pressure and managing heart failure symptoms .
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited angiogenesis .
Anti-inflammatory EffectsReduced levels of inflammatory cytokines in murine models .
Synthesis OptimizationVarious synthetic routes reported; analogs show improved activity profiles .

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2- and 4-positions of the pyrimidine ring, significantly altering physicochemical properties and biological activity:

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4/5/6 Key Functional Groups Reference
2-(Phenoxymethyl)pyrimidine-5-carboxylic acid Phenoxymethyl Carboxylic acid (position 5) -COOH, ether Target Compound
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid Sulfanyl (-SH) Methyl (position 4) -COOH, thiol
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 4-Fluorophenyl Methyl ester (position 5) -COOCH3, aryl fluoride
2-[(2S)-2-(Hydroxymethyl)pyrrolidinyl]-pyrimidine-5-carboxylic acid Pyrrolidinyl (hydroxymethyl) None -COOH, secondary amine
2-Aminopyrimidine-5-carboxylic acid Amino (-NH2) None -COOH, primary amine

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl () and sulfanyl () groups influence electronic properties, affecting reactivity and binding affinity. Fluorine enhances lipophilicity and metabolic stability, while thiols participate in redox reactions .
  • Conversely, hydroxyl or carboxylic acid groups enhance aqueous solubility .

Key Observations :

  • Catalytic Hydrogenation : High yields (73%) are achieved in benzyl ester deprotection (), a common strategy for carboxylic acid synthesis.
  • Hydrolysis vs. Amidation : While hydrolysis (e.g., ) is straightforward, amidation () often requires activating agents like EDCI/HOBT, with yields dependent on amine reactivity .

Key Observations :

  • Anti-Fibrosis and Anticancer Agents : Carboxamide derivatives () show targeted activity, likely due to improved cell permeability and target engagement.
  • Environmental Impact : Fluorinated derivatives () highlight the need for green chemistry approaches to mitigate persistence .

Physicochemical Properties

Table 4: Molecular Properties
Compound Name Molecular Weight (g/mol) logP (XLogP3-AA) Hydrogen Bond Donors Rotatable Bonds
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 232.21 1.8 0 3
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid 170.19 ~1.2 (estimated) 2 (COOH, -SH) 2
2-Aminopyrimidine-5-carboxylic acid 139.11 -0.5 3 (COOH, -NH2) 2

Key Observations :

  • Hydrogen Bonding: Amino and carboxylic acid groups enhance solubility and protein binding but may limit blood-brain barrier penetration .

Biological Activity

2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is C12H11N2O3C_{12}H_{11}N_{2}O_{3}. It features a pyrimidine ring substituted with a phenoxymethyl group and a carboxylic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrimidine family, including 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid, exhibit significant anti-inflammatory and anticancer activities. The following sections will elaborate on these effects.

Anti-inflammatory Activity

Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation by catalyzing the formation of prostaglandins. Studies have reported that certain derivatives can significantly reduce the production of inflammatory mediators like PGE2 and nitric oxide.

  • Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of COX-1 and COX-2 enzymes. For instance, in a study evaluating various pyrimidine derivatives, compounds exhibited IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .
  • Case Study : In vivo models such as carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives had an ED50 (50% effective dose) comparable to indomethacin, a well-known anti-inflammatory drug . The results suggest that 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid could potentially serve as an effective anti-inflammatory agent.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been explored extensively, with promising results against various cancer cell lines.

  • Efficacy Against Cancer Cell Lines : In vitro studies have shown that derivatives of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid can inhibit the proliferation of cancer cells, such as A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications to the pyrimidine structure can enhance cytotoxicity while minimizing effects on non-cancerous cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Compounds exhibiting potent activity often contain electron-donating groups that enhance their interaction with cellular targets.

Research Findings Summary

The following table summarizes key findings related to the biological activities of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid:

Activity Effect IC50/ED50 Values Reference
Anti-inflammatoryInhibition of COX enzymesCOX-1: 19.45 - 28.39 μM
COX-2: 23.8 - 42.1 μM
Anticancer (A549 cells)CytotoxicityVaries by structure
AntimicrobialActivity against resistant strainsMIC values vary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of phenoxymethyl groups with pyrimidine precursors followed by carboxylation. For example, ethyl esters of pyrimidine carboxylic acids (e.g., ethyl 2-amino-4-methylpyrimidine-5-carboxylate in ) are hydrolyzed using alkaline conditions (e.g., KOH in methanol) under reflux. Optimization includes varying solvents (e.g., DMF for polar intermediates), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling reactions). Purity is confirmed via HPLC or NMR .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Structural confirmation employs 1H/13C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.25–8.63 ppm in ) and FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1672 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 269.304 in ) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are used to mitigate moisture absorption, which can degrade carboxylic acid groups. Stability is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. To address this:

  • Reproducibility Checks : Standardize assays using reference compounds (e.g., kinase inhibitors in ).
  • Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity.
  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 4-phenyl vs. cyclopropylmethyl derivatives in ) to isolate pharmacophoric groups. Contradictory enzyme inhibition data () may reflect off-target effects, requiring selectivity profiling via kinase panels .

Q. What computational strategies are effective for predicting the compound’s binding modes to therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. Pyrimidine-carboxylic acid derivatives () often bind via hydrogen bonds to catalytic lysines or aspartates. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values, guiding analogue design .

Q. How can the compound’s solubility be improved for in vivo studies without compromising bioactivity?

  • Methodological Answer : Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters in ) for enhanced lipophilicity, which are hydrolyzed in vivo. Cocrystallization : Use coformers like nicotinamide to improve aqueous solubility (e.g., 2.5-fold increase reported for similar pyrimidines). Nanoformulations : Encapsulate in PEGylated liposomes (particle size <200 nm) to maintain plasma stability .

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